molecular formula C33H52NO4P B12901939 Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate CAS No. 61670-39-1

Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate

Cat. No.: B12901939
CAS No.: 61670-39-1
M. Wt: 557.7 g/mol
InChI Key: YMLFKGYXPXKKDT-UHFFFAOYSA-N
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Description

Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate is an organophosphorus compound that features a carbamate group bonded to a phosphanyl group, which is further substituted with two 4-nonylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate typically involves the reaction of ethyl carbamate with bis(4-nonylphenoxy)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl carbamate, bis(4-nonylphenoxy)phosphine, and a suitable solvent such as toluene or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or phosphanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phosphanyl group can participate in coordination with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate is unique due to the combination of its carbamate, phosphanyl, and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61670-39-1

Molecular Formula

C33H52NO4P

Molecular Weight

557.7 g/mol

IUPAC Name

ethyl N-bis(4-nonylphenoxy)phosphanylcarbamate

InChI

InChI=1S/C33H52NO4P/c1-4-7-9-11-13-15-17-19-29-21-25-31(26-22-29)37-39(34-33(35)36-6-3)38-32-27-23-30(24-28-32)20-18-16-14-12-10-8-5-2/h21-28H,4-20H2,1-3H3,(H,34,35)

InChI Key

YMLFKGYXPXKKDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OP(NC(=O)OCC)OC2=CC=C(C=C2)CCCCCCCCC

Origin of Product

United States

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